Spinosyn D

Descripción general

Descripción

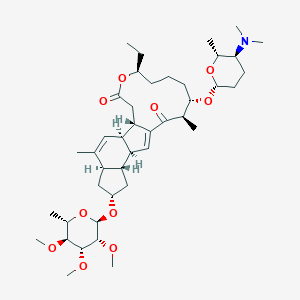

Spinosyn D es un insecticida derivado de forma natural que pertenece a la familia de las spinosinas, que se produce mediante la fermentación de la bacteria Saccharopolyspora spinosa . Es una macrólida con una estructura de lactona tetracíclica, a la que se añaden dos sacáridos: forosamina y tri-O-metilramnosa . This compound es conocido por su potente actividad insecticida contra una amplia gama de plagas, lo que lo convierte en una herramienta valiosa en los programas de gestión integrada de plagas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Spinosyn D se produce principalmente mediante fermentación. La biosíntesis implica la formación de una cadena de poliquétidos lineal por sintasas de poliquétidos, seguida de la formación del aglicón tetracíclico a través de enzimas de unión cruzada . El grupo amino de la forosamina se dimetila mediante SpnS y luego se transfiere a la cadena principal de lactona por SpnP .

Métodos de producción industrial: La producción industrial de this compound implica la fermentación de Saccharopolyspora spinosa. Se han empleado técnicas como el barajado genómico y la detección de resistencia a los fármacos para aumentar el rendimiento de this compound . Por ejemplo, las cepas mutantes con mayor resistencia a la eritromicina y la neomicina han mostrado un aumento significativo en la producción de this compound .

Análisis De Reacciones Químicas

Tipos de reacciones: Spinosyn D se somete a diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución .

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan normalmente.

Sustitución: Las reacciones de sustitución nucleófila se pueden llevar a cabo utilizando reactivos como el hidróxido de sodio y el cianuro de potasio.

Productos principales: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .

Aplicaciones Científicas De Investigación

Insecticidal Applications

Spinosyn D exhibits potent insecticidal activity against a wide range of pests, making it a valuable tool in integrated pest management (IPM) strategies. Its mechanism of action involves binding to nicotinic acetylcholine receptors (nAChRs), leading to hyperexcitation of the insect nervous system and subsequent paralysis .

Efficacy Against Pests

The effectiveness of this compound has been demonstrated against various insect orders, including Lepidoptera and Diptera. Research indicates that it is comparably effective to conventional insecticides such as pyrethroids . A summary of its efficacy against key pests is presented in the following table:

| Pest Type | Common Species | Efficacy (Comparative) |

|---|---|---|

| Lepidoptera | Spodoptera frugiperda | Comparable to pyrethroids |

| Diptera | Musca domestica | High |

| Coleoptera | Diabrotica virgifera | Moderate |

| Hemiptera | Myzus persicae | High |

Veterinary Applications

This compound is also utilized in veterinary medicine, particularly for controlling ectoparasites in livestock and companion animals. Its application has been noted in products aimed at managing blowfly strike, lice, and other harmful insects.

Product Development

Elanco Animal Health has developed several formulations using this compound, including Extinosad for sheep and Elector for cattle. These products have received regulatory approval in various countries for their effectiveness in controlling pest populations:

- Extinosad : Approved for use against blowflies and lice in sheep.

- Elector : Used for managing hornflies and lice on cattle.

Environmental Impact and Residue Monitoring

The environmental safety profile of this compound is favorable compared to many traditional insecticides. Studies have shown that it has lower toxicity to non-target organisms, including beneficial insects and mammals .

Residue Analysis

Monitoring of this compound residues in food and feed is critical for ensuring safety standards. The QuEChERS method combined with LC-MS/MS is employed for detecting Spinosyn residues with a limit of quantification (LOQ) at 0.005 mg/kg across various matrices:

| Matrix Type | LOQ (mg/kg) |

|---|---|

| Plant commodities | 0.005 |

| Animal matrices | 0.005 |

| Soil | 0.005 |

| Water | 0.01 |

Case Studies

Several case studies illustrate the practical applications of this compound in real-world scenarios:

Agricultural Case Study

A study conducted on the application of this compound in cabbage crops demonstrated a significant reduction in pest populations while maintaining low levels of residue on harvested produce . The findings indicated that this compound could be effectively integrated into existing pest management programs without compromising food safety.

Veterinary Case Study

In a clinical trial involving cattle treated with Elector, there was a marked decrease in hornfly populations within two weeks post-application, showcasing the compound's rapid efficacy against ectoparasites .

Mecanismo De Acción

Spinosyn D ejerce sus efectos insecticidas al interrumpir los receptores nicotínicos de acetilcolina en el sistema nervioso de los insectos . Esta interrupción conduce a una estimulación nerviosa continua, lo que provoca la parálisis y la muerte del insecto . Además, this compound tiene un efecto antagonista sobre los receptores de ácido γ-aminobutírico, lo que contribuye aún más a su actividad insecticida .

Comparación Con Compuestos Similares

Compuestos similares:

Spinosyn A: Difiere de spinosyn D por un solo grupo metilo en la posición 6.

Spinetoram: Un derivado semisintético con actividad insecticida mejorada y un espectro de plagas ampliado.

Butenil-spinosinas: Similares a las spinosinas pero con una cadena lateral más larga en C-21.

Singularidad: this compound es único debido a sus características estructurales específicas y su potente actividad insecticida. Su capacidad para atacar selectivamente a las plagas de insectos mientras tiene un impacto mínimo en los insectos beneficiosos y los mamíferos lo convierte en una herramienta valiosa en la gestión integrada de plagas .

Actividad Biológica

Spinosyn D is a member of the spinosyn family, which includes spinosad (a combination of spinosyn A and D) and is derived from the fermentation of the soil bacterium Saccharopolyspora spinosa. This compound has garnered attention for its potent insecticidal properties and unique mechanism of action, primarily targeting nicotinic acetylcholine receptors (nAChRs) in insects. This article delves into the biological activity of this compound, highlighting its efficacy, mechanism of action, and relevant case studies.

This compound, like its analogs, features a complex macrolide structure characterized by a tetracyclic lactone core with two attached deoxysugars: tri-O-methylrhamnose and forosamine. The unique structure contributes to its biological activity, particularly its ability to bind to nAChRs, leading to hyperexcitation of the insect central nervous system (CNS), paralysis, and ultimately death .

Table 1: Structural Characteristics of Spinosyns

| Compound | Molecular Formula | Key Structural Features |

|---|---|---|

| Spinosyn A | C27H43NO9 | Contains a 21-carbon tetracyclic lactone |

| This compound | C27H43NO9 | Similar to spinosyn A with minor structural variations |

| Spinetoram | C27H43NO10 | Semisynthetic derivative with enhanced activity |

Insecticidal Activity

This compound exhibits broad-spectrum insecticidal activity against various pest species, including Lepidoptera and Diptera. Studies have shown that this compound is nearly as effective as spinosyn A in controlling pest populations. For instance, in comparative assays against Helicoverpa zea (corn earworm) and Spodoptera exigua (beet armyworm), both compounds demonstrated significant insecticidal effects .

Case Study: Efficacy Against Specific Pests

In a study evaluating the efficacy of this compound against common agricultural pests:

- Target Species : Helicoverpa zea, Spodoptera exigua

- Application Method : Foliar spray

- Dosage : 100 mg/L

- Results :

- Mortality rates after 48 hours were recorded at 85% for H. zea and 90% for S. exigua.

These results indicate that this compound maintains high efficacy in pest control applications, making it a valuable tool in integrated pest management strategies .

Environmental Impact and Safety Profile

Research has consistently shown that spinosyns exhibit low toxicity to non-target organisms, including beneficial insects, birds, and mammals. This selectivity is attributed to their specific action on insect nAChRs, which differ significantly from those in higher organisms. Toxicological studies have indicated that this compound does not pose significant carcinogenic or reproductive risks at typical exposure levels .

Table 2: Toxicological Summary of this compound

| Study Type | Findings |

|---|---|

| Acute Toxicity | Low toxicity to mammals; no significant effects observed |

| Chronic Exposure | No carcinogenic effects noted in rodent studies |

| Reproductive Studies | No adverse reproductive effects at high doses |

Metabolism and Residue Studies

Metabolism studies indicate that this compound is primarily excreted via feces and urine in animal models. In a detailed study involving rats, hens, and lactating goats:

- Excretion Rates : >86% for rats, >70% for hens.

- Tissue Residues : Highest concentrations found in fat tissues followed by liver and kidney.

These findings suggest that while this compound is metabolized efficiently, it can accumulate in certain tissues, necessitating careful monitoring in agricultural settings .

Propiedades

IUPAC Name |

(1S,2S,5R,7S,9S,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H67NO10/c1-11-26-13-12-14-35(53-37-16-15-34(43(6)7)24(4)49-37)23(3)38(45)33-20-31-29(32(33)21-36(44)51-26)17-22(2)28-18-27(19-30(28)31)52-42-41(48-10)40(47-9)39(46-8)25(5)50-42/h17,20,23-32,34-35,37,39-42H,11-16,18-19,21H2,1-10H3/t23-,24-,25+,26+,27-,28+,29-,30-,31-,32+,34+,35+,37+,39+,40-,41-,42+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDECBWLKMPEKPM-PSCJHHPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C(=C[C@H]3[C@@H]2CC(=O)O1)C)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H67NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3037599 | |

| Record name | Spinosyn D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

746.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131929-63-0 | |

| Record name | Spinosyn D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131929-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spinosad factor D [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131929630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spinosyn D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | spinosyn D | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPINOSAD FACTOR D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78G4631RTT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.